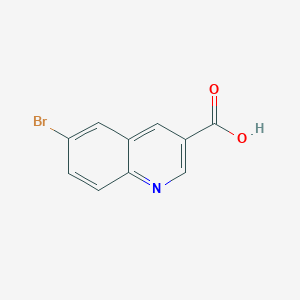

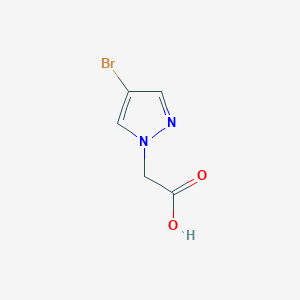

6-Bromoquinoline-3-carboxylic acid

Descripción general

Descripción

6-Bromoquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, characterized by a bromine atom attached to the quinoline ring. This compound serves as a key intermediate in the synthesis of various biologically active molecules and has been the subject of numerous studies due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of 6-bromoquinoline-3-carboxylic acid has been explored in several studies. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to 6-bromoquinoline-3-carboxylic acid, was achieved through a procedure that includes the synthesis of an amino intermediate followed by halogenation using the Sandmeyer reaction . Additionally, bromo-4-iodoquinoline, an important intermediate for synthesizing biologically active compounds, was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of reactions including cyclization and substitution .

Molecular Structure Analysis

The molecular structure of compounds related to 6-bromoquinoline-3-carboxylic acid has been determined using various spectroscopic methods and, in some cases, crystallographic analysis. For example, the crystal and molecular structure of a derivative obtained from a linear tripeptide was examined, providing insights into the conformation of the molecules in the solid state .

Chemical Reactions Analysis

6-Bromoquinoline-3-carboxylic acid and its derivatives participate in various chemical reactions. Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized and shown to catalyze Suzuki coupling reactions efficiently . Moreover, the synthesis of 11H-Pyrido[2,3-a]carbazoles and 6H-Pyrido[3,2-b]carbazoles from substituted bromoquinolines through cross-coupling reactions has been reported, demonstrating the versatility of bromoquinoline derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline-3-carboxylic acid derivatives are influenced by the presence of the bromine atom in the molecule. For instance, a novel bromoquinolinium reagent was synthesized for the analysis of carboxylic acids in biological samples, taking advantage of the characteristic bromine isotope pattern in mass spectra for identification purposes . Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, with its photochemistry and sensitivity to multiphoton excitation being thoroughly investigated .

Aplicaciones Científicas De Investigación

Fluorescent Brightening Agents

6-Bromoquinoline derivatives demonstrate potential as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, including 6-bromoquinoline variants, has shown their suitability for use as fluorescent compounds (Rangnekar & Shenoy, 1987).

Photolabile Protecting Group

Brominated hydroxyquinolines, similar in structure to 6-bromoquinoline-3-carboxylic acid, have been synthesized as photolabile protecting groups with high efficiency and sensitivity for multiphoton excitation. This makes them useful in various biological applications (Fedoryak & Dore, 2002).

Novel Chelating Ligands

6-Bromoquinoline derivatives can form bidentate and tridentate chelating ligands. These compounds show potential for creating novel ligands with unique optical properties, such as high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Derivatization Reagent in HPLC-MS/MS

6-Bromoquinoline derivatives have been used as derivatization reagents for the analysis of carboxylic acids in biological samples, enhancing the identification and quantification of these compounds in complex matrices (Mochizuki et al., 2013).

Antibacterial Activities

6-Bromoquinoline derivatives have demonstrated antibacterial activities against various bacterial strains, including drug-resistant strains such as MRSA. Their potential as antibacterial agents in medicinal chemistry is noteworthy (Arshad et al., 2022).

Synthesis of Novel Anti-Tumor Leads

6-Bromoquinoline-3-carboxylic acid and its derivatives have been explored for their potential in synthesizing novel anti-tumor drugs. The inclusion of multiple isoquinoline-3-carboxylic acid moieties in a single molecule has shown promise as a strategy for anti-tumor drug design (Gao et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Bromoquinoline-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromoquinoline-3-carboxylic acid . For instance, the compound is soluble in some polar solvents such as methanol, ethanol, and dichloromethane . This solubility can affect how the compound interacts with its environment and its overall efficacy. Furthermore, it should be stored in a sealed, dry, and cool place to prevent exposure to oxygen, moisture, and sunlight, which could generate unstable products or reduce its activity .

Propiedades

IUPAC Name |

6-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNYDSMSHWJYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588865 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoline-3-carboxylic acid | |

CAS RN |

798545-30-9 | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)